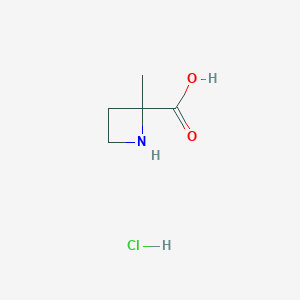
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound
準備方法
Synthetic Routes and Reaction Conditions
To synthesize this compound, a multi-step process involving the reaction of specific intermediates under controlled conditions is typically employed. One common synthetic route starts with the formation of the oxadiazole ring, followed by the introduction of the pyrrole and phthalazine moieties. The reaction conditions often include the use of organic solvents like dichloromethane, catalysts like palladium or copper, and temperature control to optimize yield and purity.
Industrial Production Methods
Industrial production of N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves scaling up the laboratory synthetic route. This process requires stringent quality control measures to ensure consistency and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often utilized in quality assurance.
化学反応の分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: : Can involve reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Commonly employs reagents such as lithium aluminum hydride or hydrogen in the presence of a metal catalyst.
Substitution: : Often involves nucleophilic substitution reactions, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an aqueous solution, temperature control around 25-30°C.
Reduction: : Lithium aluminum hydride in an anhydrous ether solvent, under inert atmosphere.
Substitution: : Sodium hydride in dimethyl sulfoxide (DMSO) as solvent, at temperatures around 60-80°C.
Major Products Formed
Oxidation: : Formation of corresponding carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of various substituted derivatives, depending on the nucleophile used.
科学的研究の応用
N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: : Used as a reagent or intermediate in organic synthesis to create more complex molecules.
Biology: : Explored for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: : Applied in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism by which N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide exerts its effects depends on its specific application. Generally, it acts by:
Binding to specific molecular targets such as enzymes or receptors.
Modulating the activity of these targets, thereby affecting biological pathways.
類似化合物との比較
Compared to other similar compounds, N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide is unique due to its specific combination of functional groups and its potential range of applications. Similar compounds include:
N-(3-(1H-Pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)acetamide: : Differing mainly in the absence of the phthalazine moiety.
4-Oxo-3,4-dihydrophthalazine-1-carboxamide: : Lacking the oxadiazole and pyrrole components.
This compound stands out due to the synergy of its multiple functional groups, contributing to its unique properties and wide-ranging applications.
So, how does that sound? Anything you want to dive deeper into?
特性
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-oxo-3H-phthalazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O3/c1-23-8-4-7-12(23)15-19-13(26-22-15)9-18-17(25)14-10-5-2-3-6-11(10)16(24)21-20-14/h2-8H,9H2,1H3,(H,18,25)(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXJGFFFZRBREK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NNC(=O)C4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2374328.png)

![N-[(4-chlorophenyl)methyl]-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2374332.png)

![3-(4-ethoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2374335.png)

![ethyl 2-(2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2374339.png)
![1-[2-(Methoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2374340.png)


![N-[2-[3-(Aminosulfonyl)-4-methoxyphenyl]ethyl]-5-chloro-2-methoxy-benzamide](/img/structure/B2374347.png)


![N-(5-{2-[(4-aminophenyl)amino]-1,3-thiazol-4-yl}-4-methyl-1,3-thiazol-2-yl)acetamide hydrobromide](/img/structure/B2374351.png)
